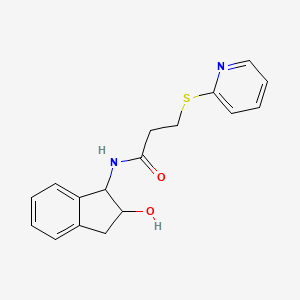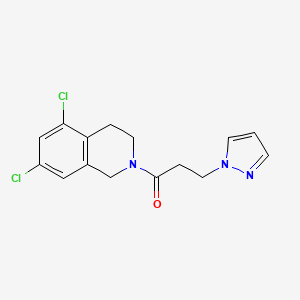
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-pyridin-2-ylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-pyridin-2-ylsulfanylpropanamide is a compound that has gained attention in scientific research. This compound is also known as HPP-4382 and has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of HPP-4382 is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that play a role in the development of cancer and inflammation.
Biochemical and Physiological Effects:
HPP-4382 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HPP-4382 in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of HPP-4382. These include further studies to understand its mechanism of action, optimization of its synthesis method, and testing its efficacy in animal models. Additionally, HPP-4382 could be studied for its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
In conclusion, HPP-4382 is a compound that has shown promising results in scientific research for its potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and optimize its synthesis method. Its potential use in the treatment of various diseases makes it a compound worth studying in the future.
Méthodes De Synthèse
The synthesis of HPP-4382 involves the reaction of 2-(bromomethyl)phenylhydrazine with 2-pyridinethiol in the presence of a base to form N-(2-pyridinyl)-2-(phenylmethyl)hydrazine. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one in the presence of a reducing agent to form HPP-4382.
Applications De Recherche Scientifique
HPP-4382 has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-pyridin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-14-11-12-5-1-2-6-13(12)17(14)19-15(21)8-10-22-16-7-3-4-9-18-16/h1-7,9,14,17,20H,8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQGGCIZIERHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)CCSC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-ethylfuran-2-yl)methyl]-2-(1-methylimidazol-2-yl)-1-phenylethanamine](/img/structure/B7640057.png)
![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)
![1-(5-fluoropyridin-3-yl)-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]ethanamine](/img/structure/B7640061.png)
![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)